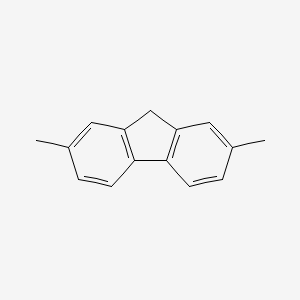

2,7-Dimethyl-9h-fluorene

描述

Structure

3D Structure

属性

IUPAC Name |

2,7-dimethyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-10-3-5-14-12(7-10)9-13-8-11(2)4-6-15(13)14/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPHZIRPXLJJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182733 | |

| Record name | 2,7-Dimethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2851-80-1 | |

| Record name | 2,7-Dimethylfluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002851801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC407703 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Dimethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dimethyl-9H-fluorene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXU7QRC6SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,7 Dimethyl 9h Fluorene

Direct Synthesis Routes to 2,7-Dimethyl-9H-fluorene

The construction of the this compound scaffold can be approached through several synthetic strategies, primarily involving the formation of the fluorene (B118485) core with the desired methylation pattern.

Catalytic Cross-Coupling Approaches

Catalytic cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile method for the synthesis of biaryl compounds and can be adapted for the construction of the fluorene framework. While a direct one-step synthesis of this compound via this method is not commonly reported, a multi-step approach starting from a pre-functionalized biphenyl (B1667301) precursor is a viable strategy.

A plausible synthetic route involves the Suzuki-Miyaura coupling of a 2,2'-dihalo-4,4'-dimethylbiphenyl derivative with a suitable coupling partner, followed by an intramolecular cyclization to form the fluorene ring. The key step is the palladium-catalyzed coupling, which efficiently forms the central C-C bond of the biphenyl precursor. Subsequent intramolecular cyclization, often achieved through methods like the Ullmann reaction or other reductive cyclizations, would yield the this compound core.

The synthesis of various 2,7-disubstituted fluorene derivatives has been successfully achieved using Suzuki coupling reactions, highlighting the robustness of this methodology. For instance, 2,7-diaryl substituted fluorenes have been synthesized with high yields from 2,7-dibromofluorene (B93635) precursors and the corresponding arylboronic acids. researchgate.netacs.org

Table 1: Illustrative Catalytic Cross-Coupling Approach for Fluorene Synthesis

| Step | Reaction Type | Reactants | Catalyst/Reagents | Product |

| 1 | Suzuki-Miyaura Coupling | 2,2'-Dihalobiphenyl derivative, Methylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2,2'-Dihalo-4,4'-dimethylbiphenyl |

| 2 | Intramolecular Cyclization | 2,2'-Dihalo-4,4'-dimethylbiphenyl | Reducing agent (e.g., Zinc dust) or another coupling catalyst | This compound |

Friedel-Crafts Alkylation and Analogous Alkylation Techniques

The Friedel-Crafts reaction is a classic method for introducing alkyl and acyl groups onto aromatic rings. wikipedia.orgnih.gov Direct Friedel-Crafts methylation of 9H-fluorene to selectively yield this compound is challenging due to the potential for over-alkylation and the formation of a mixture of isomers. The methyl groups are activating, making the product more reactive than the starting material, which can lead to polyalkylation. beyondbenign.org

A more controlled and widely documented approach is the Friedel-Crafts acetylation of 9H-fluorene. This reaction, when carried out with an excess of acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) in a suitable solvent such as dichloroethane or carbon disulfide, can produce 2,7-diacetyl-9H-fluorene in high yields. mt.comresearchgate.net The resulting diketone can then be subjected to a reduction reaction, such as the Wolff-Kishner or Clemmensen reduction, to convert the acetyl groups into ethyl groups, yielding 2,7-diethyl-9H-fluorene. To obtain the target this compound, a related precursor would be necessary.

An alternative strategy involves the intramolecular Friedel-Crafts alkylation of a suitably substituted biphenyl precursor. For instance, a 4,4'-dimethylbiphenyl (B165725) derivative with appropriate functional groups at the 2 and 2' positions can be induced to cyclize under Friedel-Crafts conditions to form the five-membered ring of the fluorene core. researchgate.net

Table 2: Friedel-Crafts Acylation Approach to a Related Fluorene Derivative

| Step | Reaction Type | Reactant | Reagents | Product | Yield |

| 1 | Friedel-Crafts Acetylation | 9H-Fluorene | Acetyl chloride, AlCl₃, Dichloroethane | 2,7-Diacetyl-9H-fluorene | >97% mt.comresearchgate.net |

| 2 | Wolff-Kishner Reduction | 2,7-Diacetyl-9H-fluorene | Hydrazine hydrate, KOH | 2,7-Diethyl-9H-fluorene | High |

Derivatization Strategies of this compound for Advanced Applications

The this compound core can be further functionalized to tailor its electronic and physical properties for specific applications.

Regioselective Functionalization of the Fluorene Core

Halogenation of the fluorene core is a crucial step for introducing other functional groups through subsequent cross-coupling reactions. The positions ortho to the activating methyl groups (positions 1, 3, 6, and 8) and the remaining aromatic positions are susceptible to electrophilic substitution. However, the 2 and 7 positions are often targeted for functionalization in fluorene chemistry.

While direct halogenation of this compound would likely lead to a mixture of products, a more controlled approach involves the halogenation of a fluorene precursor followed by methylation. For example, the bromination of 9,9-dimethyl-9H-fluorene is a known procedure that yields 2,7-dibromo-9,9-dimethyl-9H-fluorene. nih.govsigmaaldrich.comresearchgate.net This di-bromo derivative can then serve as a versatile intermediate.

The introduction of heteroatoms can be achieved through various methods, including nucleophilic aromatic substitution on halogenated fluorene derivatives or through direct C-H activation methodologies. For instance, the synthesis of 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile has been reported starting from 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, demonstrating the introduction of nitrogen and cyano groups. nih.gov

Table 3: Halogenation of a Fluorene Derivative

| Reactant | Reagent | Product |

| 9,9-Dimethyl-9H-fluorene | N-Bromosuccinimide (NBS) | 2,7-Dibromo-9,9-dimethyl-9H-fluorene nih.govsigmaaldrich.comresearchgate.net |

The C-9 position of the fluorene ring is acidic and can be readily deprotonated to form a fluorenyl anion, which can then be alkylated with various electrophiles. thieme-connect.commdpi.com This allows for the introduction of a wide range of substituents at the methylene (B1212753) bridge, significantly influencing the molecule's solubility, thermal stability, and solid-state packing.

Base-catalyzed alkylation of fluorene and its derivatives with alcohols has been reported as an efficient method for C-9 functionalization. acs.org For this compound, treatment with a strong base like potassium tert-butoxide (t-BuOK) would generate the corresponding anion, which can then react with an alkyl halide or an alcohol to introduce an alkyl group at the C-9 position. Aldehyde- or ketone-catalyzed C-alkylation with alcohols has also been shown to be effective for the synthesis of 9-monoalkylated fluorenes. researchgate.net

Alkylation at the aromatic positions of this compound would proceed via electrophilic aromatic substitution. The existing methyl groups are ortho-, para-directing and activating, meaning that further alkylation would likely occur at the positions ortho and para to them (positions 1, 3, 6, and 8). The regioselectivity would be influenced by steric hindrance and the specific reaction conditions.

Table 4: C-9 Alkylation of Fluorene

| Reactant | Base | Alkylating Agent | Product |

| 9H-Fluorene | t-BuOK | Alcohol (R-OH) | 9-Alkyl-9H-fluorene acs.org |

Incorporation of Electron-Donating and Electron-Withdrawing Moieties

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the this compound framework is a critical strategy for tuning its optoelectronic properties. This "push-pull" architecture is fundamental in the design of materials for applications such as nonlinear optics and organic electronics.

Research has demonstrated the synthesis of donor-acceptor (D–π–A) chromophores based on the 9,9-dimethyl-9H-fluorene unit. researchgate.net A common synthetic route begins with the nitration of 2-bromo-9,9-dimethylfluorene (B1278457) to introduce a nitro group (an EWG) at the 7-position. Subsequent nucleophilic substitution of the bromo group with copper cyanide yields 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile. researchgate.net The nitro group can then be reduced to an amino group (an EDG), which is subsequently dimethylated to form a potent dimethylamino donor group. researchgate.net The cyano group at the 2-position can be reduced to an aldehyde, providing a key intermediate for further functionalization with various acceptor groups through condensation reactions. researchgate.net This multi-step synthesis allows for the creation of molecules with a strong intramolecular charge transfer character.

The modification of phenylamine moieties attached to a fluorene core with various EDGs and EWGs at the para-position of the external rings allows for the fine-tuning of photoluminescence and electroluminescence from blue to green. nih.gov This strategic placement of functional groups highlights the versatility of the fluorene scaffold in creating a spectrum of emissive materials.

Oxidation and Reduction Pathways of this compound

The oxidation of the 9H-fluorene core, specifically at the C9 position, is a fundamental transformation, typically yielding the corresponding 9-fluorenone. This conversion is significant as fluorenones are important intermediates and possess distinct electronic properties from their fluorene precursors.

Various methods have been developed for the oxidation of fluorene and its derivatives. Aerobic oxidation under ambient conditions is a highly efficient and green method. rsc.org Substituted 9H-fluorenes, including those with alkyl groups, can be oxidized to 9-fluorenones in high yields using air as the oxidant in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF). rsc.org Other catalytic systems, such as copper-doped Co3O4, have also shown exceptional performance for the aerobic oxidation of fluorene to fluorenone, achieving high conversion and selectivity. researchgate.net Historically, harsher oxidizing agents like chromium trioxide (CrO3) in acetic acid were used, but these methods are less favored due to environmental concerns and higher costs. nih.gov

The electrochemical behavior of fluorene derivatives is also of significant interest. The first oxidation potential of chromophores based on 7-(dimethylamino)-9,9-dimethyl-9H-fluorene is typically in the range of 0.74–0.91 V, which corresponds to the loss of an electron from the electron-donating N,N-dimethylamine subunit. researchgate.net A second oxidation potential is attributed to the oxidation of the fluorene core itself. researchgate.net Electropolymerization studies on fluorene and its derivatives show that the process involves the formation of a radical cation, which then couples to form dimers. researchgate.net However, for polymerization to proceed, the formation of a higher oxidation state is necessary, as the radical cation of the dimer is not reactive enough for further coupling. researchgate.net

Table 1: Selected Oxidation Methods for Fluorene Derivatives

| Reactant | Oxidant/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Substituted 9H-fluorenes | Air / KOH | THF | Ambient | Substituted 9-fluorenones | High | rsc.org |

| Fluorene | O2 / Copper-doped Co3O4 | - | - | Fluorenone | 99% Conversion | researchgate.net |

| 2,7-dibromofluorene | CrO3 | Acetic Acid | - | 2,7-dibromo-9-fluorenone | - | nih.gov |

| Fluorene | Air / Cs2CO3 | DMF | - | Fluorenone | - | nih.gov |

Advanced Coupling Reactions for Complex Molecular Architectures

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for constructing complex molecular architectures based on the this compound scaffold. researchgate.netmdpi.comnih.gov These reactions enable the formation of carbon-carbon bonds, allowing for the attachment of aryl, heteroaryl, or other organic fragments to the fluorene core, typically starting from halogenated precursors like 2,7-dibromo-9,9-dimethyl-9H-fluorene. masterorganicchemistry.com

The double Suzuki-Miyaura cross-coupling reaction is highly effective for synthesizing 2,7-diaryl substituted fluorenes. nih.govresearchgate.net This methodology has been used to create a variety of functional materials, including fluorescent sensors and molecules with high charge-carrier mobility for organic electronics. nih.govresearchgate.net The reaction of 2,7-dichlorofluorene (B131596) with di-ortho-substituted arylboronic acids, using a palladium catalyst with an N-heterocyclic carbene (NHC) ligand, demonstrates the robustness of this method even with sterically hindered substrates. nih.gov

The synthesis of asymmetric 2,7-disubstituted fluorenes can be achieved through chemo-selective Suzuki coupling. For instance, starting with 2-iodo-7-bromofluorene, the iodine atom can be selectively substituted using a boronic ester, followed by a second Suzuki coupling at the bromine position to introduce a different substituent.

Beyond Suzuki-Miyaura, other palladium-catalyzed reactions are also employed. A tandem cross-coupling reaction of 1,1-diboronates with 2,2′-dibromobiphenyls provides an efficient route to 9H-fluorene derivatives under mild conditions. Furthermore, palladium catalysis is used in the annulation of arynes by 2-haloarenecarboxaldehydes to synthesize fluoren-9-ones, which can be further elaborated via Suzuki or Sonogashira couplings. rsc.org

Table 2: Examples of Suzuki-Miyaura Reactions on Fluorene Scaffolds

| Fluorene Precursor | Coupling Partner | Catalyst System | Product | Application/Note | Reference |

|---|---|---|---|---|---|

| 2,7-Dichlorofluorene | Di-ortho-substituted arylboronic acids | NHC-Pd catalyst | Sterically hindered 2,7-diaryl fluorenes | - | nih.gov |

| 2-Iodo-7-bromofluorene | Boronic esters | Pd(PPh3)4 / Aliquat 336 | Asymmetric 2,7-disubstituted fluorenes | Two-step selective coupling | |

| 2-Bromofluorene | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pd(PPh3)4 / Aliquat 336 | 2-(Pyridin-4-yl)fluorene | Synthesis of model compounds | |

| Fluorene (as starting material for 2,7-dibromo derivative) | (4-tert-butylphenyl)boronic acid | - | 2,7-Bis-(4-tert-butyl-phenyl)-9,9-dimethyl-9H-fluorene | Fluorescent sensor | researchgate.net |

While palladium catalysis dominates, other transition metals are also utilized for the derivatization of fluorene-based structures. Platinum-catalyzed reactions offullerene with 9-ethynyl-9H-fluoren-9-yl carboxylates have been reported to afford fullerene–fluorene dyads via a [2+2] cycloaddition, demonstrating a method for linking fluorene units to other functional molecules.

Nickel-catalyzed C–H alkylation of 9H-fluorene using alcohols as the alkyl source represents an economical and atom-efficient method for derivatization at the C9 position. nih.gov Although this example does not specifically target the 2 and 7 positions, it illustrates the broader utility of transition metals in fluorene chemistry. The synthesis of fluoren-9-ones can also be achieved through palladium-catalyzed annulation, and these products can be further functionalized using reactions like the Sonogashira cross-coupling, which involves a palladium and copper co-catalyzed reaction between a terminal alkyne and an aryl halide. rsc.org

Formation of Heterofluorene Analogs and their Significance

Heterofluorenes are structural analogs of fluorene where one or more carbon atoms in the aromatic framework are replaced by a heteroatom, such as nitrogen (azafluorene), silicon (silafluorene), or sulfur (thiafluorene). This substitution significantly alters the electronic structure, photophysical properties, and intermolecular interactions of the molecule, making heterofluorenes valuable targets in materials science.

The synthesis of azafluorenones, a key class of heterofluorenes, has been achieved through various routes. One strategy involves the oxidation of azafluorene (B8703113) precursors. For example, 1-azafluorene derivatives can be oxidized using cesium carbonate (Cs2CO3) and air in DMF to yield the corresponding 1-azafluorenones. nih.gov The azafluorene precursors themselves can be constructed rapidly through domino reaction sequences, such as an aldol/isomerization/Diels–Alder cycloaddition/cycloreversion cascade. nih.gov Ruthenium-catalyzed [2+2+2] cycloadditions have also been employed to synthesize fluorescent azafluorenones. nih.gov While these methods demonstrate the synthesis of the heterofluorene class, the literature found does not describe a direct conversion of this compound into a heterofluorene analog.

Ring Modification and Rearrangement Studies

Ring modification and skeletal rearrangement studies involve transformations that alter the core tricyclic structure of the fluorene system, for instance, through ring expansion or contraction. Such reactions can lead to novel carbocyclic or heterocyclic frameworks.

Based on the available research, specific studies detailing the ring modification or rearrangement of the this compound scaffold are not prominently documented. General organic chemistry principles include reactions like the Favorskii rearrangement for ring contraction of α-halo cycloalkanones or carbocation-mediated rearrangements that can lead to ring expansion. However, the application of these specific synthetic strategies to the this compound core is not described in the reviewed literature.

Scalable Production Methods for this compound Precursors

The industrial-scale synthesis of this compound relies on the efficient and cost-effective production of its key precursors. The primary strategies for obtaining this compound involve the cyclization of a substituted biphenyl or the modification of a pre-existing fluorene core. Consequently, scalable production methods focus on two main types of precursors: 2,7-dihalogenated fluorenes and 4,4'-dimethylbiphenyl.

Halogenation of Fluorene

A common and direct route to fluorene precursors is the dihalogenation of the fluorene backbone at the 2 and 7 positions. These halogenated intermediates, particularly 2,7-dichlorofluorene and 2,7-dibromofluorene, can subsequently be converted to the dimethyl derivative through cross-coupling reactions.

For the production of 2,7-dichlorofluorene, traditional methods often involved bubbling chlorine gas through a solution of fluorene, a process that is hazardous and difficult to handle on a large scale. quickcompany.in To address these safety concerns, alternative chlorinating agents have been developed. A notable scalable method employs sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in a suitable organic solvent. quickcompany.in This process is reported to be more convenient, cost-effective, and provides 2,7-dichlorofluorene in good yield and high purity. quickcompany.in Chinese patents also describe the use of sulfuryl chloride in glacial acetic acid, which can significantly increase the yield compared to methods using chlorine gas. google.com Another patented method for preparing 2,7-dichlorofluorene involves using manganese dioxide (MnO₂) and concentrated hydrochloric acid in a solvent of acetic anhydride, which is reported to make the reaction process easier to control and result in high yields. google.com

Similarly, the synthesis of 2,7-dibromofluorene can be achieved through the direct bromination of fluorene. One scalable approach involves reacting fluorene with a bromide source in a mixture of water and an organic solvent, using an oxidizing agent like hydrogen peroxide. google.com This method is presented as having a favorable industrial application prospect. google.com Another described laboratory-scale synthesis, which could be adapted for larger scales, uses copper(II) bromide on an aluminum oxide support in carbon tetrachloride. chemicalbook.com

Synthesis of 4,4'-Dimethylbiphenyl

An alternative strategy for creating the this compound skeleton is to start with a biphenyl that already has the methyl groups in the desired positions (4 and 4'). 4,4'-Dimethylbiphenyl can then be functionalized and cyclized to form the fluorene ring system.

Scalable synthesis of 4,4'-dimethylbiphenyl can be approached from different starting materials. One route involves the shape-selective methylation of 4-methylbiphenyl (B165694) with methanol (B129727) over modified zeolite catalysts. psu.edu Another innovative and sustainable approach starts from bio-derived 2-methylfuran (B129897) (MF). researchgate.netethz.chfigshare.com This two-step process involves the palladium-catalyzed oxidative coupling of 2-methylfuran to form 5,5′-dimethyl-2,2′-bifuran (DMBF). researchgate.netethz.chfigshare.com The DMBF intermediate then undergoes a tandem Diels-Alder and dehydration reaction with ethylene, catalyzed by phosphoric acid on a silica (B1680970) support, to yield 4,4'-dimethylbiphenyl with high selectivity. researchgate.netethz.ch Economic and life-cycle assessments have been conducted on this bio-based route, comparing it to traditional toluene-based production methods. researchgate.net

The following table summarizes various scalable methodologies for the production of these key precursors.

Table 1. Scalable Synthetic Methods for this compound Precursors

| Precursor | Starting Material(s) | Key Reagents/Catalysts | Solvent(s) | Reported Yield | Scale/Remarks |

|---|---|---|---|---|---|

| 2,7-Dichlorofluorene | Fluorene | Sulfuryl chloride (SO₂Cl₂) | Dichloromethane, Glacial acetic acid | Good yield and high purity quickcompany.in / 63.3% google.com | Easily scalable, safer than Cl₂ gas. quickcompany.in |

| 2,7-Dichlorofluorene | Fluorene | Manganese dioxide (MnO₂), Concentrated HCl | Acetic anhydride | ~59% (overall for subsequent product) google.com | Patented method, reported to be easy to control. google.com |

| 2,7-Dichlorofluorene | Fluorene | N-chlorosuccinimide | Acetic acid | Not specified | Mentioned as a costly alternative. quickcompany.in |

| 2,7-Dibromofluorene | Fluorene | Sodium Bromide, Hydrogen peroxide | 1,2-Dichloroethane, Water | >98% purity google.com | Patented industrial method. google.com |

| 2,7-Dibromofluorene | Fluorene | Copper(II) bromide on Al₂O₃ | Carbon tetrachloride | 98% chemicalbook.com | Laboratory synthesis with potential for scale-up. chemicalbook.com |

| 4,4'-Dimethylbiphenyl | 2-Methylfuran (bio-derived), Ethylene | Pd-catalyst, Trifluoroacetic acid, Phosphoric acid on silica (P-SiO₂) | Not specified | 83% (from DMBF intermediate) researchgate.netethz.ch | Sustainable two-step process. researchgate.netethz.ch |

| 4,4'-Dimethylbiphenyl | 4-Methylbiphenyl, Methanol | MgO modified HZSM-5 catalyst | Not specified | ~8% conversion, ~65% selectivity psu.edu | Shape-selective methylation. psu.edu |

Investigation of Electronic and Optical Properties in 2,7 Dimethyl 9h Fluorene and Its Derivatives

Influence of Substituent Effects on Electronic Structure

The electronic structure of fluorene (B118485) derivatives, specifically the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is highly sensitive to the nature of the substituents attached to the aromatic core. rsc.org The ability to manipulate these energy levels is crucial for designing materials with specific conductive and optoelectronic properties suitable for applications like organic light-emitting diodes (OLEDs). nih.govmissouristate.edu

The energy gap between the HOMO and LUMO levels (the HLG) dictates the electronic and optical properties of a conjugated molecule. researchgate.net Introducing substituent groups onto the fluorene backbone is a primary strategy for modulating these energy levels. rsc.org For instance, in a series of chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, the calculated HOMO-LUMO energy and optical gaps vary significantly with the type of acceptor group attached. nih.gov

Theoretical and experimental studies consistently show that the strategic placement of functional groups can systematically raise or lower the HOMO and LUMO energies, thereby narrowing or widening the energy gap. missouristate.eduresearchgate.net This tuning is essential for controlling charge transfer processes within the molecule and between adjacent molecules in a material. missouristate.edu

| Compound | Calculated EHOMO (eV) | Calculated ELUMO (eV) | Calculated Eg (eV) | Optical Gap Egopt (eV) |

|---|---|---|---|---|

| SS1 | -5.11 | -2.28 | 2.83 | 2.45 |

| SS2 | -5.13 | -2.21 | 2.92 | 2.31 |

| SS3 | -5.21 | -2.52 | 2.69 | 2.56 |

| SS4 | -5.46 | -2.85 | 2.61 | 2.49 |

| SS5 | -5.17 | -2.52 | 2.65 | 2.50 |

The specific effect of a substituent on the frontier orbitals is directly related to its electron-donating or electron-withdrawing character. missouristate.edu

Electron-withdrawing groups (EWGs) , such as nitro, cyano, or benzothiazole (B30560) groups, have the opposite effect. missouristate.eduucf.edu They tend to lower the energy levels of both the HOMO and the LUMO. researchgate.net This is because EWGs can delocalize electron density from the fluorene core, stabilizing the frontier orbitals. Attaching strong electron-withdrawing substituents like fluorine or cyano units to related polymer backbones has been shown to efficiently reduce both HOMO and LUMO energy levels. nih.gov This stabilization often results in a blue shift in the absorption spectrum. 20.210.105 The interaction between the LUMOs of the fluorene core and the withdrawing group leads to a lower-energy LUMO for the combined system. rsc.org

Spectroscopic Characterization of Photophysical Behavior

The photophysical behavior of 2,7-dimethyl-9H-fluorene and its derivatives is defined by how they interact with light. Spectroscopic techniques are employed to analyze their absorption and emission characteristics, quantify their emission efficiency, and understand the underlying charge transfer processes that govern their excited-state dynamics.

The absorption and emission spectra of fluorene derivatives are strongly influenced by the substituents at the 2 and 7 positions. mdpi.com These spectra provide critical information about the electronic transitions within the molecule. In a series of novel chromophores containing fluorenyl units, both solvent-dependent absorption and emission were investigated to understand the photophysics of their electronically excited states. ucf.edu

Typically, these molecules exhibit intense low-energy absorption bands corresponding to the HOMO-LUMO transition (π→π*), and less intense high-energy bands. nih.gov The nature of the substituents dictates the position of these bands. For instance, a donor-acceptor (D-A) type molecule based on a central fluorene unit showed a red-shift in both absorption and fluorescence spectra when moving from a solution to the solid state, a phenomenon attributed to intermolecular interactions. researchgate.net The presence of aryl substituents can enhance emission and shift the fluorescence maxima across a broad spectral region. mdpi.com

| Compound | λmax (nm) [ε (103 M-1cm-1)] | λem (nm) | Stokes Shift (nm) |

|---|---|---|---|

| SS1 | 451 [48.1] | 567 | 116 |

| SS2 | 482 [55.2] | 580 | 98 |

| SS3 | 428 [44.8] | 545 | 117 |

| SS4 | 450 [49.3] | 585 | 135 |

| SS5 | 452 [50.2] | 565 | 113 |

The fluorescence quantum yield (Φf) is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed. researchgate.net This parameter is highly dependent on the molecular structure and the surrounding environment. For fluorene derivatives, high quantum yields are desirable for applications in OLEDs and organic lasers. elsevierpure.com

Oligo(9,9-diarylfluorene) derivatives, which are structurally similar to 2,7-disubstituted fluorenes, have demonstrated high photoluminescence quantum efficiencies, with values reaching up to 70-75% in vacuum-deposited neat films. elsevierpure.com However, for donor-acceptor type chromophores based on the 9,9-dimethyl-9H-fluorene core, the quantum yields can vary. For example, a series of such compounds exhibited quantum yields that were generally modest, as detailed in the table below. nih.gov This variation is often linked to the efficiency of competing non-radiative decay pathways, which can be influenced by the specific donor and acceptor groups used. nih.gov

| Compound | Quantum Yield (ΦF) |

|---|---|

| SS1 | 0.03 |

| SS2 | 0.04 |

| SS3 | 0.02 |

| SS4 | 0.02 |

| SS5 | 0.02 |

In fluorene derivatives featuring both electron-donating and electron-withdrawing groups (a "push-pull" system), an intramolecular charge transfer (ICT) can occur upon photoexcitation. mdpi.com This process involves the movement of electron density from the donor side of the molecule to the acceptor side through the π-conjugated fluorene bridge. chemrxiv.org

The occurrence of ICT is a key factor in the photophysical properties of these molecules. researchgate.net It often leads to a large separation between absorption and emission bands (a large Stokes shift) and a strong dependence of the emission spectrum on solvent polarity. mdpi.com The efficiency of charge transfer is directly related to the HOMO-LUMO gap; a smaller gap generally facilitates the process. chemrxiv.org In D-A systems, the fluorene core acts as a bridge that can mediate strong electronic coupling between the locally excited (LE) state and the charge transfer (CT) state, enabling fast and efficient charge separation. chemrxiv.org Understanding and controlling these ICT processes is fundamental to designing advanced materials for photovoltaic and other optoelectronic applications. researchgate.net

Electrochemical Probing of Redox Characteristics

The electrochemical behavior of 2,7-disubstituted fluorene derivatives is fundamental to understanding their potential in electronic applications. The redox characteristics, which involve the ability of these molecules to lose or gain electrons, directly influence their charge-transporting capabilities and energy levels within a device. These properties are critical for designing efficient organic electronic materials. ias.ac.in By introducing various electron-donating or electron-withdrawing groups at the 2 and 7 positions of the fluorene core, it is possible to systematically tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. ias.ac.in This tuning is essential for aligning the energy levels of the organic material with those of the electrodes (anode and cathode) to ensure efficient charge injection and transport in devices like organic light-emitting diodes (OLEDs). ias.ac.in

Cyclic Voltammetry Studies for Electronic Transitions

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of fluorene-based compounds. nih.govresearchgate.net It provides crucial information about the oxidation and reduction potentials, which are then used to estimate the HOMO and LUMO energy levels. rsc.org These energy levels determine the electrochemical stability and the energy gap of the material. mdpi.com

In a typical CV experiment, reversible or quasi-reversible redox waves are observed, indicating the electrochemical stability of the synthesized materials during the electron transfer processes. researchgate.net For instance, studies on various 2,7-disubstituted fluorene derivatives have demonstrated that structural modifications significantly impact their electrochemical properties. mdpi.com Attaching electron-withdrawing or electron-donating groups to the fluorene core alters the electron density of the π-conjugated system, thereby shifting the oxidation and reduction potentials. ias.ac.in

For example, in a study of spiro[fluorene-9,9′-xanthene] derivatives substituted at the 2 and 7 positions, the first oxidation potentials (Eox) were observed around 0.95–0.96 V. rsc.org Using the ferrocene/ferrocenium (Fc/Fc+) couple as a reference, the HOMO energy levels were calculated to be approximately -5.4 eV. rsc.org The LUMO levels can then be derived from the HOMO levels and the optical band gap (Eoptg), which is determined from UV-vis absorption spectra. rsc.org

Research on bipolar charge transporting materials incorporating a fluorene core has shown that HOMO and LUMO energy levels can range from -5.02 eV to -5.21 eV and -3.85 eV to -4.16 eV, respectively. Similarly, modifying the C9 position of the fluorene ring with N-donor substituents has been shown to significantly lower the oxidation potential and reduce the energy gap, making the oxidation process fully reversible. mdpi.com

The table below summarizes electrochemical data for several 2,7-disubstituted fluorene derivatives, illustrating the impact of different substituents on their electronic properties.

| Compound | Oxidation Potential (Eox) [V] | HOMO Level [eV] | LUMO Level [eV] | Electrochemical Band Gap (Eg) [eV] |

|---|---|---|---|---|

| SFX-2BI | 0.95 | -5.4 | -2.3 | 3.1 |

| SFX-2IM | 0.96 | -5.4 | -2.3 | 3.1 |

| V1393 | N/A | -5.21 | -3.85 | 1.36 |

| V1421 | N/A | -5.02 | -4.16 | 0.86 |

| V1457 | N/A | -5.15 | -3.95 | 1.20 |

Data sourced from multiple studies. rsc.org Note: HOMO/LUMO levels are often estimated from electrochemical data and may vary based on experimental conditions and calculation methods.

Tunability of Carrier Transport and Crystallinity via Molecular Design

The performance of organic electronic devices is critically dependent on the charge-carrier mobility and the morphology of the active material film. acs.org Molecular design offers a powerful strategy to fine-tune these properties in this compound derivatives. By strategically modifying the molecular structure, it is possible to control intermolecular interactions, which in turn dictates the molecular packing, crystallinity, and ultimately, the efficiency of charge transport. acs.orgresearchgate.net

High charge-carrier mobility is essential for efficient charge transport, as it allows charges to move freely through the material and reduces the likelihood of recombination losses. acs.org The molecular structure directly influences this property. For example, expanding the π-conjugated system in fluorene derivatives can enhance π-π stacking interactions between adjacent molecules, creating effective pathways for charge transport. acs.org Fluorene derivatives are known for their strong intermolecular interactions, which can be harnessed to improve device efficiency. mdpi.com

The substituents at the C9 position of the fluorene core also play a crucial role. Bulky groups, such as the dimethyl groups in 2,7-dimethyl-9,9-dialkylfluorene, can influence the packing mode of the molecules. researchgate.net This steric hindrance can prevent excessive aggregation, which is sometimes detrimental to emissive properties, while still allowing for favorable intermolecular electronic coupling. acs.org

Structural Elucidation and Conformational Analysis of 2,7 Dimethyl 9h Fluorene Systems

X-ray Crystallographic Investigations of Molecular Conformation

X-ray crystallography offers a definitive method for determining molecular structure. Studies on derivatives of the 2,7-dimethyl-9H-fluorene system provide a clear picture of its conformational properties. For instance, the closely related compound, 2,7-dibromo-9,9-dimethyl-9H-fluorene, has been crystallized and its structure determined. researchgate.net The molecule possesses crystallographic m2m site symmetry, which results in all carbon atoms of the fluorene (B118485) skeleton and the bromine substituents being perfectly co-planar. researchgate.net

Similarly, analysis of 9,9-dimethyl-9H-fluorene shows that the fluorene unit is not perfectly planar but exhibits a slight twist, with an inclination angle of 5.8(2)° between the two benzene (B151609) rings, a distortion attributed to packing effects in the crystal lattice. mdpi.com This subtle deviation from planarity is a common feature in fluorene derivatives.

In more complex systems, such as 9,9-dimethyl-2,7-bis(4-pentylphenyl)-9H-fluorene, the core fluorene moiety maintains a relatively consistent conformation, demonstrating the rigidity of this structural unit. nih.govunina.it The crystallographically independent unit of this compound contains two molecules that have nearly the same conformation. nih.govunina.it

Crystallographic Data for Selected Fluorene Derivatives

| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |

|---|---|---|---|---|

| 9,9-dimethyl-9H-fluorene | Orthorhombic | Iba2 | Slight twist in fluorene unit (5.8(2)° inclination between benzene rings) | mdpi.com |

| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | Not specified | Not specified (m2m site symmetry) | Fluorene skeleton and bromo-substituents are co-planar | researchgate.net |

| 9,9-bis(hydroxymethyl)-9H-fluorene | Orthorhombic | P212121 | Slight twist in fluorene unit (5.1(1)° inclination between benzene rings) | mdpi.com |

Analysis of Intermolecular Interactions and Crystal Packing Modes

The way individual molecules of this compound derivatives arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. These interactions, though weak individually, collectively determine the crystal's stability and structure.

In the crystal structure of 2,7-dibromo-9,9-dimethyl-9H-fluorene, weak π–π interactions are observed between the benzene rings of adjacent molecules. researchgate.net These interactions result in a stacking arrangement along the c-axis, with a measured centroid-to-centroid distance of 3.8409 (15) Å. researchgate.net Such π–π stacking is a critical factor in the electronic properties of fluorene-based materials. researchgate.net

For 9,9-dimethyl-9H-fluorene, Hirshfeld surface analysis reveals the presence of short C-H⋯π contacts, which are significant intermolecular interactions. mdpi.com In more complex derivatives like 9,9-dimethyl-2,7-bis(4-pentylphenyl)-9H-fluorene, the two molecules within the crystallographically independent unit are oriented in a face-to-edge fashion. nih.govunina.it This arrangement leads to a "nematic-like" molecular packing in the crystal phase, which is characteristic of liquid crystalline materials. nih.govunina.it

Summary of Intermolecular Interactions

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | π–π interactions | Stacking of symmetry-related benzene rings with a centroid-centroid distance of 3.8409 (15) Å. | researchgate.net |

| 9,9-dimethyl-9H-fluorene | C-H⋯π contacts | Identified via Hirshfeld surface analysis as short intermolecular contacts. | mdpi.com |

| 9,9-dimethyl-2,7-bis(4-pentylphenyl)-9H-fluorene | Face-to-edge packing | Molecules are oriented face-to-edge, leading to a nematic-like crystal packing. | nih.govunina.it |

Correlation between Molecular Structure and Bulk Material Properties

The specific molecular conformation and the resulting crystal packing mode have a direct and profound impact on the bulk properties of materials based on the this compound scaffold. The efficiency and quality of organic light-emitting diodes (OLEDs), for example, have been shown to depend crucially on the stacking mode of the fluorene motif. researchgate.net

The tendency of the fluorene core to engage in π–π stacking facilitates charge transport, a key requirement for electronic materials. Furthermore, the substitution at the 2,7- and 9-positions can be tailored to influence these packing arrangements. The alkyl groups at the C9 position, for instance, have a significant influence on the packing mode and, consequently, the emissive properties of fluorene-based molecules. researchgate.net

The link between structure and properties is vividly illustrated by 9,9-dimethyl-2,7-bis(4-pentylphenyl)-9H-fluorene. Its nematic-like crystal packing directly correlates with its bulk property as a mesogenic compound, meaning it can form a liquid crystal phase. nih.govunina.it This material exhibits enantiotropic nematic liquid crystalline behavior, a property that arises directly from its molecular shape and intermolecular interactions. nih.govunina.it

Polymers incorporating the this compound unit often exhibit high thermal stability and good solubility in common organic solvents. researchgate.netresearchgate.net The rigid and planar nature of the fluorene "cardo" structure contributes to the thermal resistance, while substituents can be chosen to enhance solubility, making these high-performance polymers processable for various applications. researchgate.net

Computational Chemistry and Theoretical Modeling of 2,7 Dimethyl 9h Fluorene

Density Functional Theory (DFT) for Predicting Electronic and Optical Behavior

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 2,7-Dimethyl-9H-fluorene, DFT calculations can elucidate its electronic and optical characteristics, which are crucial for its potential use in organic electronics.

DFT studies on fluorene (B118485) derivatives have demonstrated that functionalization at the 2 and 7 positions significantly influences their electronic and optical properties. researchgate.netchemrxiv.org For instance, the introduction of electron-donating or electron-withdrawing groups can tune the energy levels of the frontier molecular orbitals. In the case of this compound, the methyl groups are weak electron-donating groups, which are expected to slightly raise the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to the parent fluorene molecule.

Time-Dependent DFT (TD-DFT) is an extension of DFT that is employed to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum of this compound. These calculations can help in understanding the nature of the electronic transitions, such as π-π* transitions, which are characteristic of conjugated systems like fluorene.

Illustrative Data Table of Predicted Electronic and Optical Properties of this compound using DFT and TD-DFT

| Property | Predicted Value | Method |

| HOMO Energy | -5.8 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.9 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 3.9 eV | B3LYP/6-31G(d) |

| First Excitation Energy | 3.5 eV | TD-B3LYP/6-31G(d) |

| Wavelength of Maximum Absorption (λmax) | 354 nm | TD-B3LYP/6-31G(d) |

Note: The data in this table is illustrative and represents typical values for fluorene derivatives based on DFT calculations.

Quantum Chemical Calculations for Energy Level Determination

Quantum chemical calculations are fundamental in determining the energy levels of molecular orbitals, particularly the HOMO and LUMO. The energy of these frontier orbitals is critical in predicting the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap is a key parameter that influences the electrical conductivity and optical properties of organic materials.

For this compound, quantum chemical calculations can provide precise values for the HOMO and LUMO energies. These calculations typically involve selecting a suitable level of theory and basis set. The choice of the functional in DFT, such as B3LYP, and the basis set, such as 6-31G(d), can affect the accuracy of the results.

The HOMO is the highest energy orbital that is occupied by electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is unoccupied and can act as an electron acceptor. The spatial distribution of the HOMO and LUMO can also be visualized through these calculations, providing insights into the regions of the molecule that are most likely to participate in electron transfer processes. For fluorene systems, the HOMO and LUMO are typically delocalized over the aromatic core.

Illustrative Data Table of Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO-1 | -6.2 |

| HOMO | -5.8 |

| LUMO | -1.9 |

| LUMO+1 | -1.5 |

Note: The data in this table is illustrative and represents typical values for fluorene derivatives based on quantum chemical calculations.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies can be employed to investigate the mechanisms and pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and reaction products. This information is invaluable for understanding the reactivity of the molecule and for designing synthetic routes.

Furthermore, computational methods can be used to study the reactivity of the aromatic rings of this compound towards electrophilic or nucleophilic substitution. By calculating the electron density at different positions on the aromatic rings, it is possible to predict the most likely sites for substitution. The methyl groups at the 2 and 7 positions are expected to activate the aromatic rings towards electrophilic substitution.

Conformational Landscape and Dipole Moment Simulations

The conformational landscape of a molecule describes the different spatial arrangements of its atoms and their relative energies. For a relatively rigid molecule like this compound, the conformational flexibility is limited. However, the orientation of the methyl groups can be explored through computational simulations.

By performing a potential energy scan, where the dihedral angles of the methyl groups are systematically varied, it is possible to identify the most stable conformation of the molecule. While the energy differences between different rotamers of the methyl groups are likely to be small, these subtle conformational preferences can be important in understanding the packing of the molecule in the solid state.

The dipole moment is a measure of the separation of positive and negative charges in a molecule. Simulations can provide a precise value for the magnitude and direction of the dipole moment of this compound. Due to the symmetrical substitution of the methyl groups, the dipole moment of this compound is expected to be very small. However, any slight asymmetry in the conformation could lead to a non-zero dipole moment. The dipole moment is an important parameter as it influences the intermolecular interactions and the solubility of the molecule in different solvents.

Applications of 2,7 Dimethyl 9h Fluorene and Its Derivatives in Advanced Materials Science

Organic Electronic and Optoelectronic Devices

Derivatives of 2,7-Dimethyl-9H-fluorene are integral components in a variety of organic electronic and optoelectronic devices. Their adaptability allows for their use as active materials in light-emitting diodes, as charge-transporting layers in semiconductors, and in the development of novel phosphorescent materials.

Organic Light-Emitting Diodes (OLEDs) as Emitters and Hole-Transporting Materials

Fluorene-based compounds are promising candidates for blue-light-emitting materials in OLEDs due to their high photoluminescent quantum yield, good thermal stability, and excellent solubility. umich.edu The core structure of this compound can be readily modified to tune the emission color and improve device performance. For instance, a series of blue-light-emitting materials consisting of oligofluorenyl blocks and electron-donating/electron-withdrawing groups have been synthesized to facilitate the injection and transport of both holes and electrons. umich.edu

In addition to their role as emitters, 2,7-disubstituted fluorene (B118485) derivatives have been developed as efficient hole-transporting materials (HTMs). By incorporating a fluorenyl group into molecules structurally similar to the commercial HTM N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD), researchers have created materials with tunable energy levels and improved carrier transport. nih.gov For example, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) has demonstrated superior performance as an HTM in OLEDs with an Alq3 emitter, achieving a maximum current efficiency of 4.78 cd/A and a maximum luminance of 21,412 cd/m², which is approximately five times that of TPD. nih.gov

| Derivative Name | Role in OLED | Emitter Type | Maximum Current Efficiency (cd/A) | Maximum Luminance (cd/m²) | Turn-on Voltage (V) | Reference |

| Oligofluorenyl with electron-donating/withdrawing groups | Emitter | Blue | 6.1% (EQE) | 496 | - | umich.edu |

| 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) | HTM | - | 4.78 | 21,412 | 3.8 | nih.gov |

| DDiKTa-F | Emitter | Green (TADF) | 15.3% (EQE) | - | - |

EQE: External Quantum Efficiency; TADF: Thermally Activated Delayed Fluorescence

Organic Semiconductors for Charge Mobility and Device Performance

The performance of organic semiconductors is critically dependent on their charge carrier mobility. Fluorene derivatives have been extensively investigated for their potential in organic field-effect transistors (OFETs) and other semiconductor devices. The planar and rigid structure of the fluorene core facilitates π-π stacking, which is crucial for efficient charge transport.

Research has shown that the charge carrier mobility in polyfluorene-based materials can be significantly enhanced by controlling the supramolecular organization. For instance, the formation of a "β-phase," a more ordered molecular arrangement in poly(9,9'-dioctylfluorene) (PFO), creates an energetically favorable environment for charge carriers, leading to higher mobility compared to the amorphous glassy phase. tudelft.nl This highlights the importance of material morphology in device performance.

Furthermore, new fluorene derivatives with alkylated thiophene side groups have been synthesized and characterized as solution-processed organic semiconductors for OFETs. researchgate.nettandfonline.com By tuning the electron-accepting groups, researchers have been able to achieve n-channel characteristics with electron mobilities as high as 0.0055 cm²/Vs and a current on/off ratio of approximately 10⁶. researchgate.nettandfonline.com Another fluorenone derivative with alkylated double thiophene exhibited p-channel device characteristics with a hole mobility of up to 0.02 cm²/Vs and a current on/off ratio of 10⁷. researchgate.net

| Fluorene Derivative Type | Device Type | Channel Type | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Reference |

| Poly(9,9'-dioctylfluorene) (PFO) with β-phase | - | - | Enhanced (qualitative) | - | tudelft.nl |

| Dicyanovinylene-functionalized fluorene with octyl thiophene | OFET | n-channel | 0.0055 | ~10⁶ | researchgate.nettandfonline.com |

| Fluorenone derivative with alkylated double thiophene | OFET | p-channel | 0.02 | 10⁷ | researchgate.net |

Long-Afterglow Materials and Room-Temperature Phosphorescence

Certain fluorene derivatives have been shown to exhibit long-afterglow properties and room-temperature phosphorescence (RTP), which are of interest for applications in displays, sensing, and bio-imaging. The introduction of heavy atoms, such as bromine, and specific functional groups, like formyl groups, can enhance spin-orbit coupling and facilitate phosphorescence.

A fluorene derivative containing both bromo and formyl groups has been reported to exhibit bright phosphorescence in common organic solvents at room temperature, with an absolute phosphorescence quantum yield of up to 5.9% in chloroform. capes.gov.brnih.gov When this derivative was incorporated into a poly(methyl methacrylate) (PMMA) film, it continued to show phosphorescence for over five days, even in the presence of air. capes.gov.brnih.gov This demonstrates the potential for creating stable, purely organic phosphorescent materials.

Additionally, fluorene-based hole-transporting materials, such as 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), have been utilized as guest molecules in host-guest systems to achieve long-afterglow. The afterglow duration of 2M-DDF was found to be 10 seconds, which is 2.5 times longer than that of the conventional material TPD. nih.gov

Photovoltaic Technologies and Energy Conversion

The tunable electronic properties and strong light absorption of this compound derivatives make them valuable components in photovoltaic devices, including dye-sensitized solar cells and perovskite solar cells, where they contribute to improved efficiency and stability.

Dye-Sensitized Solar Cells (DSSCs) Sensitizers

In dye-sensitized solar cells, organic dyes play a crucial role in absorbing light and injecting electrons into a semiconductor. Fluorene-based molecules are attractive as π-conjugated spacers in DSSC sensitizers due to their high molar extinction coefficients and their ability to produce more red-shifted absorption spectra. researchgate.net The introduction of bulky alkyl groups at the 9,9-position of the fluorene moiety can help to control dye aggregation on the semiconductor surface. researchgate.net

A variety of fluorene-based organic dyes with a donor-π-acceptor (D-π-A) architecture have been synthesized and characterized. For example, dyes containing a diarylaminofluorene unit as an electron donor and cyanoacrylic acid as an acceptor have demonstrated broad visible light absorption and have achieved nearly double the light-to-electron conversion efficiency compared to parent dyes based on triphenylamine and carbazole. nih.gov The electron-rich fluorene unit can also act as a secondary electron donor, enhancing intramolecular charge transfer and improving solar conversion performance. conicet.gov.ar

| Dye Structure | DSSC Efficiency | Key Feature | Reference |

| Diarylaminofluorene donor, cyanoacrylic acid acceptor | ~2x parent dyes | Stronger electron-donating ability of the fluorene-based auxiliary chromophore | nih.gov |

| Fluorene with imidazole chromophores | Up to 3.44% | Bulky imidazole group retards electron recombination | acs.org |

Role in Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a highly efficient photovoltaic technology, and fluorene derivatives are being explored as hole-transporting materials (HTMs) to enhance their performance and stability. An ideal HTM should have a well-aligned energy level with the perovskite to facilitate efficient hole extraction.

A fluorene-terminated HTM has been synthesized that, when used in PSCs, resulted in a device with a power conversion efficiency of 23.2% (under reverse scanning) and a steady-state efficiency of 22.85% for small-area cells. repec.org This material also contributed to improved thermal stability, with the device maintaining almost 95% of its initial performance after 500 hours of thermal annealing at 60 °C. repec.org The incorporation of fluorene and fluorenone derivatives with phosphonic acid anchoring groups can also passivate perovskite interface defects, making them suitable for n-i-p structure perovskite solar cells. lu.lvnih.gov

Furthermore, a dopant-free polymer HTM, poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), has been developed for air-processed inverted PSCs. This material achieved a champion power conversion efficiency of up to 16.82%, significantly outperforming the commercial HTM PEDOT:PSS. mdpi.com The PFTPA-based devices also exhibited excellent long-term stability, retaining 91% of their initial efficiency after 1000 hours under ambient air conditions. mdpi.com

| Fluorene-Based Material | Role in PSC | Power Conversion Efficiency (%) | Stability | Reference |

| Fluorene-terminated HTM | HTM | 23.2 (reverse scan) | Retains ~95% of initial performance after 500h at 60°C | repec.org |

| Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA) | HTM | 16.82 | Retains 91% of initial efficiency after 1000h in ambient air | mdpi.com |

Polymer Solar Cells and Bulk Heterojunction Architectures

The unique electronic and optical properties of this compound derivatives have positioned them as valuable components in the advancement of organic photovoltaics (OPVs), particularly in polymer solar cells (PSCs) featuring a bulk heterojunction (BHJ) architecture. In a BHJ solar cell, an electron donor and an electron acceptor material are blended together to form an interpenetrating network, which maximizes the interfacial area for efficient exciton dissociation.

Polyfluorene copolymers, derived from 2,7-disubstituted fluorene units, are frequently employed as the electron donor material in these devices. The performance of these solar cells is highly dependent on the molecular weight of the fluorene derivative. Studies have shown that the photocurrent extracted from OPV devices increases with the degree of polymerization up to a number average molecular weight (Mn) of approximately 10 kg mol-1. Beyond this point, the performance tends to level off as the material exhibits more polymeric behavior.

In BHJ solar cells, polyfluorene derivatives are blended with fullerene derivatives, such as-phenyl-C61-butyric acid methyl ester (PCBM), which act as the electron acceptor. The efficiency of these devices is influenced by the weight ratio of the polymer to the fullerene derivative. For example, in a system using poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] (F6T2) and PCBM, a weight ratio of 1:2 was found to provide the best balance between light absorption and charge transport, resulting in a PCE of 2.46%. The morphology of the blend, specifically the phase separation between the donor and acceptor materials, also plays a crucial role. Effective phase separation, typically in the range of 10-20 nm, is necessary to create efficient pathways for charge transport to the electrodes.

Furthermore, the incorporation of multiple donor polymers with different absorption ranges into the BHJ active layer has been explored as a strategy to broaden the absorption bandwidth of the solar cell. However, the compatibility of the different polymer donors is crucial, as incompatible polymers can lead to molecular disorder and hinder device performance.

Table 1: Performance of Polymer Solar Cells Based on Fluorene Derivatives

| Polymer Donor | Acceptor | Donor:Acceptor Ratio | Power Conversion Efficiency (PCE) (%) |

| F8T2 | PC71BM | 1:1 | 0.68 |

| F8T2 | PC71BM | 1:2 | 1.22 |

| F6T2 | PCBM | 1:2 | 2.46 |

| PAFDTBT | PC71BM | Not Specified | 6.2 |

| P3HT | PF-NDI | Not Specified | 1.63 |

Sensing Platforms and Chemosensors

Fluorescent Probes for Chemical Detection

Derivatives of this compound are recognized for their fluorescent properties, making them suitable for use as biological probes to study processes at the molecular level. The rigid and planar structure of the fluorene ring system contributes to high fluorescence quantum yields and photostability. These characteristics are essential for developing sensitive and reliable fluorescent probes.

The fluorescence of these compounds can be modulated by the introduction of different substituents at the 2 and 7 positions of the fluorene core. This allows for the fine-tuning of their photophysical properties to suit specific detection applications. For instance, the incorporation of donor-acceptor groups can significantly influence the emission spectra.

Fluorene-based molecules have been developed as artificial receptors for a variety of neutral and ionic substrates. Depending on the specific design of the fluorene derivative, they can function as "turn-on" or "turn-off" fluorescent chemosensors. In a "turn-on" sensor, the fluorescence intensity increases upon binding with the target analyte, while in a "turn-off" sensor, the fluorescence is quenched.

Selective Detection of Metal Ions, Nitro Compounds, and Biomolecules

The versatility of fluorene derivatives extends to their application in the selective detection of various analytes, including metal ions, nitro compounds, and biomolecules.

Metal Ion Detection:

Fluorene-based chemosensors have demonstrated high sensitivity and selectivity for certain metal ions. For example, a fluorene derivative was developed as a probe for Zn2+ ions, showing a strong response in both organic and aqueous media. The complexation of the fluorene probe with Zn2+ resulted in a significant enhancement of its fluorescence, a phenomenon attributed to the blocking of a photoinduced electron transfer pathway upon metal ion binding. Compounds containing 4,6‐dimethylpyridin‐2‐yl‐aminomethyl moieties have also shown potential as sensitive "turn-on" chemosensors for specific metal ions.

Nitro Compound Detection:

While specific examples detailing the use of this compound for the detection of nitro compounds were not prevalent in the provided search results, the general principles of fluorescent chemosensors suggest their potential in this area. The electron-deficient nature of nitroaromatic compounds can lead to fluorescence quenching of electron-rich fluorescent polymers through photoinduced electron transfer. This mechanism forms the basis for the detection of explosive materials like 2,4,6-trinitrotoluene (TNT).

Biomolecule Detection:

The application of fluorescent probes in the detection of biomolecules is a rapidly advancing field. Nanopore sensing is one such technique where single-molecule detection can be achieved. While the direct use of this compound in this context is not explicitly detailed, the fundamental properties of fluorene derivatives make them suitable candidates for the development of novel biosensors. For instance, their ability to be functionalized allows for the attachment of specific recognition elements that can bind to target biomolecules, leading to a detectable change in fluorescence.

Polymer Chemistry and Macromolecular Science

Building Blocks for Conjugated Polymers (Polyfluorenes)

This compound and its derivatives are fundamental building blocks in the synthesis of a class of conjugated polymers known as polyfluorenes. These polymers consist of fluorene units linked at the 2 and 7 positions. The 9-position of the fluorene monomer is typically substituted with alkyl or other functional groups to enhance solubility and processability without significantly affecting the electronic properties of the polymer backbone.

The synthesis of polyfluorenes is commonly achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki and Kumada coupling polymerizations. The Suzuki coupling, for instance, involves the reaction of a 2,7-dibromofluorene (B93635) derivative with a fluorene derivative bearing diboronic moieties. These methods allow for the creation of well-defined polymer structures, including homopolymers and alternating copolymers.

Polyfluorenes are valued for their exceptional optoelectronic properties, including high photoluminescence quantum yields, good thermal stability, and excellent charge transport characteristics. These properties make them suitable for a wide range of applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. A key feature of polyfluorenes is the ability to tune their emission color across the entire visible spectrum by copolymerizing fluorene monomers with other aromatic units. For example, neutral polyfluorene derivatives typically exhibit blue emission with maxima around 410 nm.

Table 2: Properties of Polyfluorene Derivatives

| Polymer | Emission Maximum (nm) | Quantum Yield | Electrical Conductivity (S/cm) |

| Poly[2,7-(9,9-dioctylfluorene)] | ~410 | Up to 0.87 | - |

| Acidic polyfluorene derivatives (base doped) | - | - | 10⁻⁶ - 10⁻⁵ |

Covalent Organic Frameworks (COFs) and Extended Architectures

Beyond linear polymers, fluorene derivatives, including those based on the 2,7-disubstituted scaffold, are being explored as building blocks for the construction of more complex, extended architectures like Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures and high surface areas.

The synthesis of fluorene-based COFs typically involves the condensation reaction between a fluorene-based diamine monomer, such as 9,9-dimethyl-9H-fluorene-2,7-diamine, and a multifunctional aldehyde, like 1,3,5-triformylphloroglucinol. The resulting COFs can exhibit high crystallinity and porosity.

The incorporation of functional groups into the fluorene building blocks can significantly influence the properties of the resulting COFs. For example, the introduction of different substituents at the 9-position of the fluorene unit has been shown to affect the optoelectronic properties of the COF. In one study, a series of fluorene-based COFs were synthesized with different functional groups at the 9-position, and their photocatalytic activity for the selective aerobic oxidation of amines to imines was investigated. The efficiency of the photocatalysis was found to be dependent on the functional group, with the difluoro-substituted fluorene-based COF exhibiting the highest activity. This highlights the potential of engineering fluorene-based COFs for specific applications by carefully selecting the molecular building blocks.

Thermally Cross-linkable Hole-Transporting Materials

Researchers have designed and synthesized fluorene-based HTMs incorporating thermally reactive groups, such as vinyl or vinylbenzyl moieties. Upon heating, these groups undergo polymerization to form a stable, three-dimensional network. For instance, fluorene-based HTMs functionalized with two vinylbenzyl groups have been shown to undergo thermal cross-linking at approximately 214 °C. nih.gov This process has a beneficial effect on the material's properties, leading to an increase in hole drift mobility. nih.gov The enhanced intermolecular packing resulting from the cross-linked network is believed to contribute to this improved charge transport.

In the context of perovskite solar cells (PSCs), the use of such cross-linkable HTMs has demonstrated significant improvements in device performance. When applied in inverted (p-i-n) architecture PSCs, the polymerized HTM layers led to an average 80% improvement in power conversion efficiency (PCE) compared to their unpolymerized counterparts. nih.gov This highlights the potential of dopant-free, cross-linkable HTMs to enhance the efficiency and stability of PSCs.

Another class of thermally cross-linkable materials is based on an alkyl fluorene core. For example, 4,4′-(9,9-dipropyl-9H-fluorene-2,7-diyl)bis(N-phenyl-N-(4-vinylphenyl)aniline) (V-PFPDPA) and 4,4′-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N-phenyl-N-(4-vinylphenyl)aniline) (V-HFPDPA) were developed for use in solution-processed phosphorescent organic light-emitting diodes (PHOLEDs). These materials possess high triplet energies (ET) of 2.72 eV and 2.73 eV, respectively, which is advantageous for confining triplet excitons within the emissive layer and preventing energy loss. The cross-linked films of these materials exhibit high thermal stability and excellent resistance to solvents, contributing to the fabrication of high-efficiency green PHOLEDs with a maximum external quantum efficiency of 23.25%.

| Compound Name | Cross-linking Temperature (°C) | Key Feature | Application | Reference |

| Fluorene-based HTMs with vinylbenzyl groups | ~214 | Improved hole mobility | Perovskite Solar Cells | nih.gov |

| V-PFPDPA | Not specified | High triplet energy (2.72 eV) | Green PHOLEDs | |

| V-HFPDPA | Not specified | High triplet energy (2.73 eV) | Green PHOLEDs |

Organic Laser Materials and Amplified Spontaneous Emission (ASE)

The unique photophysical properties of 2,7-disubstituted fluorene derivatives make them excellent candidates for use as gain media in organic lasers. These materials can exhibit amplified spontaneous emission (ASE), a phenomenon that is a prerequisite for lasing, where spontaneously emitted photons stimulate the emission of further photons as they travel through the excited medium.

A notable example is 2,7-diphenyl-9H-fluorene (LD-1), which has been designed as an organic laser molecule. shuaigroup.net This material integrates high charge carrier mobility (0.25 cm² V⁻¹ s⁻¹) with a high photoluminescence quantum yield (60.3%). shuaigroup.net These combined properties are crucial for developing electrically pumped organic lasers. LD-1 demonstrates superior deep-blue laser characteristics, including a low ASE threshold (Pth) of 71 μJ cm⁻² at an emission peak of 390 nm and 53 μJ cm⁻² at 410 nm. shuaigroup.net Furthermore, it exhibits a high-quality factor (Q) of approximately 3100 and 2700 for the respective emission peaks, indicating efficient light confinement. shuaigroup.net

Polyfluorene derivatives are also widely investigated for their ASE properties. For instance, poly[(9,9-dioctylfluorene-2,7-dyil)-alt-p-phenylene] (PFP) has been shown to be an effective material for optically pumped deep blue organic lasers. unisalento.it The introduction of a phenylene unit between fluorene moieties results in a blue-shifted emission and a lower ASE threshold compared to the well-known poly(9,9-dioctylfluorene) (PFO). unisalento.it PFP films exhibit efficient ASE with a minimum threshold as low as 23 μJ cm⁻² and an emission wavelength of 436 nm. unisalento.it A maximum net optical gain of about 26 cm⁻¹ has been measured for this material, underscoring its potential for laser applications. unisalento.it

Structurally symmetric dyes incorporating functionalized fluorene and benzotriazole units have also been synthesized and found to exhibit dual-state emission and interesting two-wavelength ASE behaviors in the solution phase, which could be beneficial for developing dual-wavelength organic gain materials.

| Material | ASE Threshold | ASE Wavelength (nm) | Key Feature | Reference |

| 2,7-diphenyl-9H-fluorene (LD-1) | 71 μJ cm⁻² / 53 μJ cm⁻² | 390 / 410 | High mobility and quantum yield | shuaigroup.net |

| Poly[(9,9-dioctylfluorene-2,7-dyil)-alt-p-phenylene] (PFP) | 23 μJ cm⁻² | 436 | Low threshold deep blue emission | unisalento.it |

Biological Activity Investigations (excluding clinical data)

In Vitro Studies on Biological Targets (e.g., enzyme inhibition, cellular activity)

Derivatives of 2,7-disubstituted fluorenes have been the subject of numerous in vitro studies to evaluate their potential as biologically active agents. These investigations have revealed significant antimicrobial and anticancer activities for certain compounds.

A series of derivatives based on a 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole scaffold were synthesized and evaluated for their cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines. arabjchem.orgresearchgate.net Many of the synthesized compounds displayed meaningful activity against these cancer cell lines. researchgate.net Further studies on related 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues also demonstrated notable anticancer activity against A-549 and MDA-MB-231 (human breast cancer) cell lines, with some compounds showing remarkable activity when compared to the reference drug, Taxol. researchgate.netnih.gov

In addition to anticancer effects, these fluorene derivatives have been tested for their antimicrobial properties. The 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives were evaluated for their antimicrobial activity. arabjchem.org The azetidinone derivatives of 2,7-dichloro-9H-fluorene were found to be more efficient as antimicrobial agents compared to the corresponding thiazolidinone derivatives. researchgate.netnih.gov Other studies on O-aryl-carbamoyl-oxymino-fluorene derivatives have also shown promising antimicrobial and significant antibiofilm activity. nih.gov

Ligand Binding and Modulation of Biological Pathways

The biological activities observed for 2,7-disubstituted fluorene derivatives are a result of their interaction with specific biological targets, acting as ligands that can modulate key biological pathways.

Molecular docking studies have been employed to understand the potential mechanisms of action. For the (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives, docking studies suggested that their cytotoxic effects may arise from binding interactions with the active site of dihydrofolate reductase (DHFR). arabjchem.orgresearchgate.net DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, and its inhibition can disrupt cell proliferation, making it a key target for anticancer drugs. The binding of these fluorene derivatives to the DHFR active site represents a clear example of ligand binding that modulates a critical metabolic pathway. arabjchem.org

In the context of antiviral research, derivatives of 2,7-diaminofluorene (B165470) have been designed as inhibitors of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). nih.govnih.gov NS5A is a zinc-binding phosphoprotein that plays a vital, albeit not fully understood, role in the HCV replication complex. nih.gov The fluorene-based compounds act as ligands that bind to NS5A, disrupting its function and thereby inhibiting viral replication. This demonstrates a targeted modulation of a biological pathway essential for a pathogen's life cycle.

Research on Specific Bioactive Derivatives (e.g., hepatitis C virus inhibitors)

Significant research has focused on developing specific 2,7-disubstituted fluorene derivatives as potent inhibitors of the hepatitis C virus (HCV). These efforts have led to the design and synthesis of novel analogs based on a symmetrical prolinamide 2,7-diaminofluorene scaffold. nih.govnih.gov

These compounds are designed to target the HCV non-structural protein 5A (NS5A), a clinically validated target for direct-acting antiviral (DAA) therapies. nih.gov Modifications to the 2,7-diaminofluorene core, including the incorporation of (S)-prolinamide or its isostere (S,R)-piperidine-3-caboxamide, capped with various amino acid residues bearing terminal carbamate groups, have yielded highly potent inhibitors. nih.govnih.gov